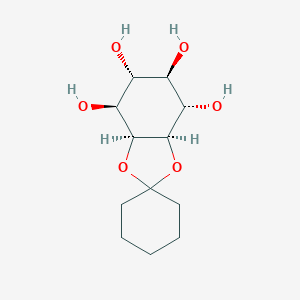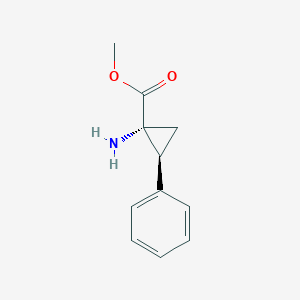
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and neuroprotective effects.
作用机制
The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate exerts its biological effects by modulating the activity of various signaling pathways in the body. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its ability to exhibit a wide range of biological activities. It has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects. Another advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is its relatively low toxicity. However, one limitation of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its relatively high cost. In addition, the synthesis method of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is relatively complex, which may limit its widespread use in lab experiments.
未来方向
There are several future directions for the research of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One direction is to further investigate its potential therapeutic applications. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects, and further research could lead to the development of new drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is to further investigate its mechanism of action. The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, and further research could lead to a better understanding of its biological effects. Finally, future research could focus on developing new synthesis methods for methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate that are more cost-effective and efficient.
合成方法
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of phenylacetonitrile with sodium hydride to form a carbanion intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ester. The ester is then reduced to an alcohol, which is subsequently reacted with tosyl chloride to form a tosylate intermediate. The tosylate intermediate is then reacted with cyclopropanecarboxylic acid to form methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate.
科学研究应用
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive effects in animal models of pain. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
属性
CAS 编号 |
123806-63-3 |
|---|---|
产品名称 |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
InChI 键 |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
手性 SMILES |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
规范 SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



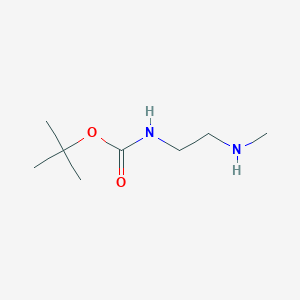

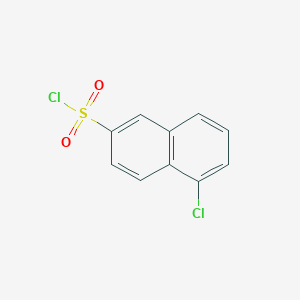
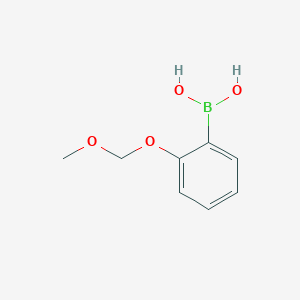
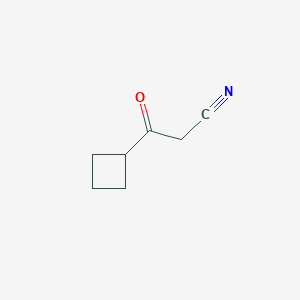


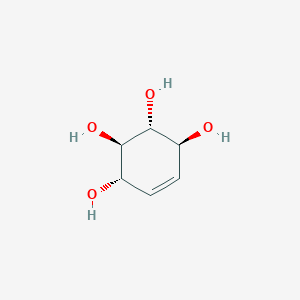

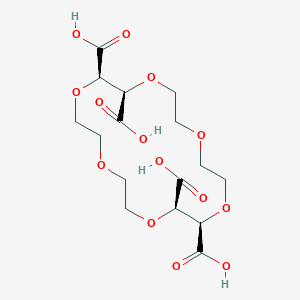
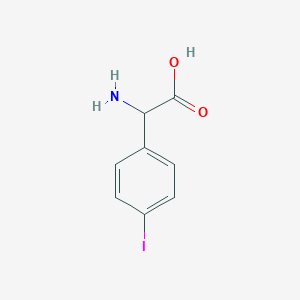
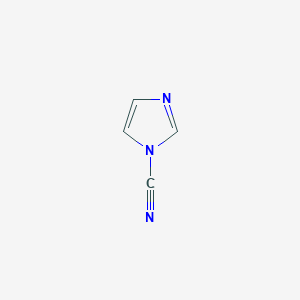
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
